

SBC-115076: A Small Molecule PCSK9 Inhibitor for Hypercholesterolemia Management

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A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR). Inhibition of PCSK9 has emerged as a validated therapeutic strategy for lowering Low-Density Lipoprotein Cholesterol (LDL-C). **SBC-115076** is a potent, small-molecule inhibitor of PCSK9 that offers a promising alternative to monoclonal antibody-based therapies. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to **SBC-115076**, intended to inform researchers, scientists, and professionals in the field of drug development.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, with elevated LDL-C being a major risk factor. PCSK9 is a secreted serine protease that binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation.[1] This reduction in LDLR density leads to decreased clearance of LDL-C from the circulation. Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of coronary heart disease, validating PCSK9 as a therapeutic target.

SBC-115076 is a small molecule antagonist of PCSK9.[2] It acts by binding to circulating PCSK9 and preventing its interaction with the LDLR.[3] This inhibition of the PCSK9-LDLR





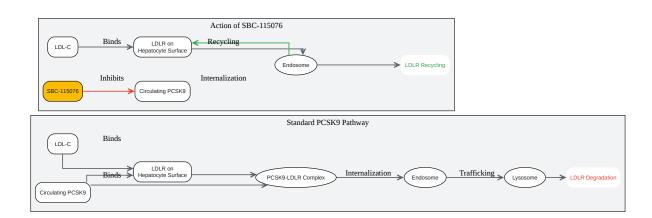


interaction spares the LDLR from degradation, allowing it to be recycled back to the cell surface to clear more LDL-C from the bloodstream.[3] This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize **SBC-115076**.

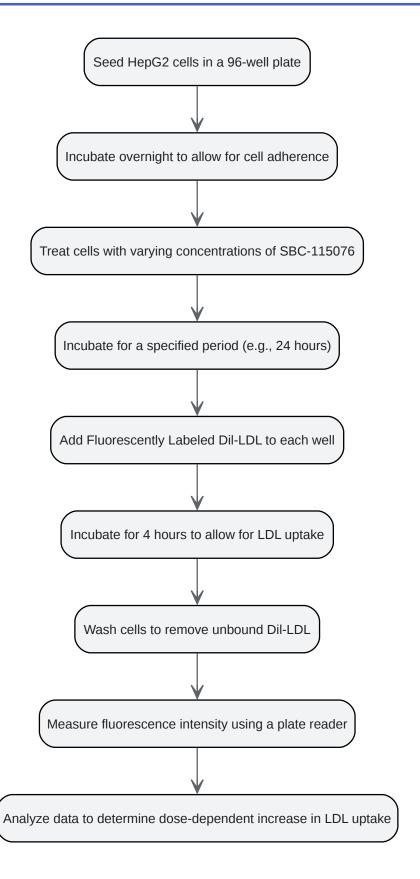
Mechanism of Action

SBC-115076 is an extracellular inhibitor of the protein-protein interaction between PCSK9 and the LDLR.[2][3] By binding to PCSK9, **SBC-115076** allosterically or directly blocks the site of interaction with the LDLR's epidermal growth factor-like repeat A (EGF-A) domain. This preventative binding allows the LDLR to follow its normal recycling pathway within the hepatocyte, leading to a higher density of LDLRs on the cell surface and consequently, increased uptake of LDL-C from the plasma.

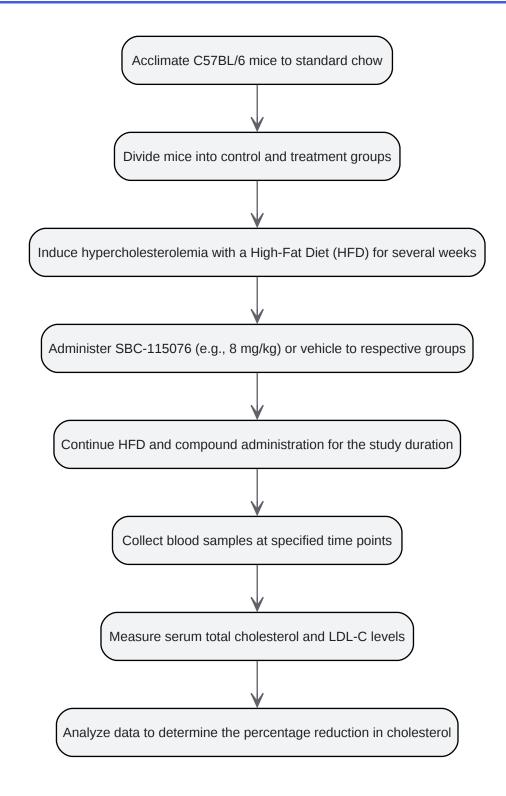












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